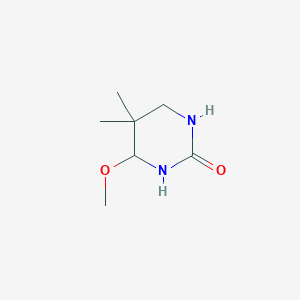
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one (TDMP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the interaction of this compound with proteins and enzymes in the body. This compound has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with proteins, altering their structure and function. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been found to modulate the activity of neurotransmitters, potentially leading to its use in the treatment of neurological disorders. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to interact with proteins and enzymes, making it a useful tool for studying their structure and function. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Zukünftige Richtungen
There are many future directions for research involving Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of research is the development of this compound-based biosensors for the detection of biomolecules. Another area of research is the use of this compound as a drug delivery system, potentially leading to the development of more effective and targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer.
Synthesemethoden
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with guanidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,4-pentanedione with guanidine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, as well as its potential as a biosensor. In pharmacology, this compound has been studied for its potential as a drug delivery system, as well as its ability to modulate the activity of neurotransmitters.
Eigenschaften
| 17496-94-5 | |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-7(2)4-8-6(10)9-5(7)11-3/h5H,4H2,1-3H3,(H2,8,9,10) |
InChI-Schlüssel |
JCAFJPDEUMZITK-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1OC)C |
Kanonische SMILES |
CC1(CNC(=O)NC1OC)C |
| 17496-94-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




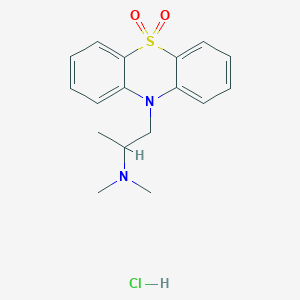
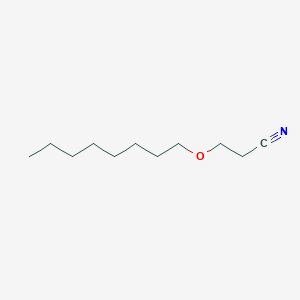


![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)


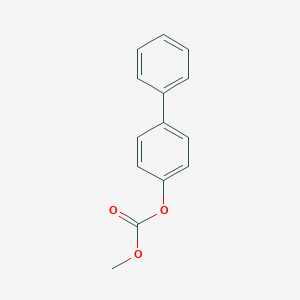
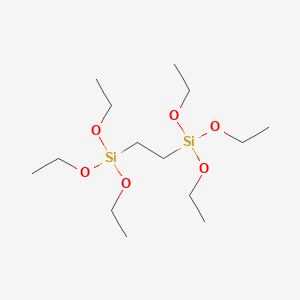
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

